molecular formula C9H13NO B3204195 2-Methyl-1-(3-pyridyl)-1-propanol CAS No. 102994-45-6

2-Methyl-1-(3-pyridyl)-1-propanol

Cat. No.: B3204195
CAS No.: 102994-45-6
M. Wt: 151.21 g/mol
InChI Key: MURQWXKMHQTOOL-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-pyridyl)-1-propanol (CAS 102994-45-6) is a chiral alcohol of significant interest in organic and medicinal chemistry, with a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol . Its structure features a pyridine ring and a hydroxyl group attached to a propanol chain, making it a versatile building block. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, influencing the molecule's solubility and capacity for intermolecular interactions, while the hydroxyl group serves as a handle for further synthetic transformations . This compound's primary research value lies in its role as a crucial synthetic intermediate for the production of more complex molecules. It is most notably used in the synthesis of Metyrapone (2-methyl-1,2-di-3-pyridyl-1-propanone), a diagnostic agent employed to assess hypothalamic-pituitary-adrenal function by inhibiting the enzyme cortisol synthase . The compound itself, Metyrapol, is also a known metabolite of Metyrapone . The reactivity of this compound is shaped by both the hydroxyl group and the pyridine ring. The alcohol can be converted into various derivatives, such as mesylates or tosylates, to facilitate nucleophilic substitution reactions, or it can be oxidized to the corresponding ketone . The pyridine ring can undergo various metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures, though these transformations can be challenging due to the electronic nature of the heterocycle . This compound is offered for research purposes only. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-1-pyridin-3-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(2)9(11)8-4-3-5-10-6-8/h3-7,9,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURQWXKMHQTOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CN=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Methyl 1 3 Pyridyl 1 Propanol and Its Stereoisomers

Established Synthetic Pathways to 2-Methyl-1-(3-pyridyl)-1-propanol

The synthesis of this compound is fundamentally based on the formation of a carbon-carbon bond between the pyridine (B92270) ring and the isobutyl alcohol fragment. A primary and well-established method for achieving this is the Grignard reaction. mnstate.eduyoutube.com This pathway typically involves the nucleophilic addition of an organometallic reagent to a carbonyl compound.

Two principal variations of the Grignard synthesis are employed for this target molecule:

Reaction of a 3-pyridyl Grignard reagent with isobutyraldehyde (B47883): In this approach, a 3-halopyridine (e.g., 3-bromopyridine) is reacted with magnesium metal in an anhydrous ether solvent to form the 3-pyridylmagnesium halide. mnstate.edu This organometallic intermediate then serves as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyraldehyde (2-methylpropanal). Subsequent acidic workup protonates the resulting alkoxide to yield the final racemic alcohol. khanacademy.orgdoubtnut.com

Reaction of an isopropyl Grignard reagent with 3-pyridinecarboxaldehyde (B140518): Alternatively, isopropylmagnesium halide (prepared from an isopropyl halide) can be used as the Grignard reagent to react with 3-pyridinecarboxaldehyde. The mechanism is analogous, involving the nucleophilic attack of the isopropyl carbanion on the aldehyde, followed by protonation to furnish this compound. study.com

Regioselective Synthesis Approaches for Functionalization

The success of the aforementioned synthetic pathways is contingent upon the availability of regiochemically pure starting materials, specifically 3-substituted pyridines. The functionalization of the pyridine ring can be challenging due to the electronic nature of the heterocycle, which deactivates it towards electrophilic substitution and can lead to mixtures of isomers. nih.gov Therefore, regioselective synthesis strategies are critical.

Direct C-H functionalization methods and traditional approaches requiring pre-functionalized materials are employed to ensure the correct substitution pattern. For instance, the synthesis of 3-bromopyridine or 3-pyridinecarboxaldehyde must be controlled to avoid the formation of 2- or 4-substituted isomers, which would lead to incorrect final products. Methodologies for achieving specific functionalization of the pyridine ring often require carefully chosen reaction conditions, directing groups, or the use of transition metal catalysts to control the position of the incoming substituent. acs.orgijarsct.co.in

Development of Stereoselective and Enantioselective Syntheses of this compound

Since this compound contains a chiral center at the carbinol carbon, the development of methods to synthesize specific stereoisomers (enantiomers) is of significant interest. Several strategies have been developed for the asymmetric synthesis of chiral alcohols, which are applicable to this target molecule. nih.gov

Asymmetric Reduction of a Prochiral Ketone: This is a widely used and effective method. wikipedia.org The synthesis first involves the oxidation of the racemic alcohol or a different synthetic route to produce the prochiral ketone, 1-(3-pyridyl)-2-methyl-1-propanone. This ketone is then reduced using a chiral reducing agent or a catalyst, which selectively produces one enantiomer of the alcohol over the other. uwindsor.ca Popular and effective methods include the Corey-Bakshi-Shibata (CBS) reduction using oxazaborolidine catalysts and Noyori-type asymmetric transfer hydrogenation with ruthenium-based catalysts. wikipedia.orguwindsor.ca

Catalytic Asymmetric Addition to an Aldehyde: This approach introduces chirality during the key C-C bond-forming step. It involves the addition of an organometallic reagent (like a dialkylzinc or Grignard reagent) to 3-pyridinecarboxaldehyde in the presence of a chiral ligand or catalyst. dicp.ac.cn For example, chiral amino alcohols and pyridyl alcohols have been used as ligands to induce enantioselectivity in the addition of diethylzinc to aldehydes. dicp.ac.cn

Enzymatic Kinetic Resolution: This method involves the resolution of a racemic mixture of this compound. A common technique is lipase-catalyzed asymmetric acetylation, where an enzyme selectively acetylates one enantiomer of the alcohol, leaving the other unreacted. acs.org The resulting acetate (B1210297) and the unreacted alcohol can then be separated, providing access to both enantiomers in high enantiomeric purity. acs.org

Catalytic Strategies Employed in the Synthesis of this compound

Catalysis is central to modern synthetic chemistry, offering efficient and selective routes to target molecules. For the synthesis of chiral this compound, both metal-based and biological catalysts are employed.

Transition Metal Catalysis: Transition metals like Ruthenium, Rhodium, and Iridium form the core of many highly efficient catalysts for the asymmetric reduction of ketones and other enantioselective transformations. wikipedia.orgacs.org Chiral diphosphine ligands, such as BINAP, are frequently paired with these metals to create a chiral environment that directs the stereochemical outcome of the reaction. wikipedia.orgnih.gov Copper catalysts paired with chiral ligands are also effective for the enantioselective conjugate addition of Grignard reagents to activated alkenyl pyridines, a pathway that can lead to chiral pyridine derivatives. nih.govresearchgate.net

Biocatalysis: Enzymes offer exceptionally high levels of stereoselectivity under mild, environmentally friendly conditions. nih.govresearchgate.net Ketoreductases (KREDs) and other alcohol dehydrogenases are widely used for the asymmetric reduction of prochiral ketones to single-enantiomer alcohols. nih.gov These enzymatic processes often utilize a cofactor regeneration system to be economically viable. Lipases are another class of enzymes crucial for the kinetic resolution of racemic alcohols via enantioselective acylation. acs.org

The following table summarizes various catalytic strategies applicable to the asymmetric synthesis of pyridyl alcohols.

Catalytic SystemReaction TypeSubstrateTypical Performance
Ru-TsDPENAsymmetric Transfer HydrogenationProchiral Pyridyl KetoneHigh Yield, >95% ee
CBS Catalyst (Oxazaborolidine)Asymmetric Ketone ReductionProchiral Pyridyl KetoneHigh Yield, >90% ee
Copper/(R,R)-Ph-BPEAsymmetric DearomatizationPyridinium (B92312) SaltExcellent Enantioselectivity
Lipase (e.g., Candida antarctica)Kinetic Resolution (Acetylation)Racemic Pyridyl AlcoholGood Yield, >99% ee
Ketoreductase (KRED)Asymmetric Ketone ReductionProchiral Pyridyl KetoneHigh Yield, >99% ee

Innovations in Green Chemistry and Sustainable Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov For the synthesis of pyridine derivatives like this compound, this involves developing protocols that use less hazardous substances, reduce waste, and improve energy efficiency. ijarsct.co.inresearchgate.net

Environmentally Benign Synthetic Protocols

Efforts to create more environmentally friendly synthetic routes focus on several key areas:

Use of Greener Solvents: Traditional syntheses often rely on volatile and potentially toxic organic solvents. Green chemistry promotes the use of safer alternatives such as water, ethanol (B145695), or newer options like ionic liquids, particularly those derived from renewable resources like natural carboxylic acids. nih.gov

Biocatalysis: As mentioned, using enzymes as catalysts is a cornerstone of green chemistry. These reactions occur in aqueous media at ambient temperature and pressure, avoiding the need for heavy metals and harsh conditions. nih.govresearchgate.net

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Tandem or one-pot reactions, where multiple synthetic steps are performed in a single reactor without isolating intermediates, are a key strategy. acs.org This reduces solvent usage for workup and purification, minimizes waste, and saves energy. For example, a tandem SNAr/oxidation process has been developed for producing aryl pyridylsulfones, demonstrating a greener approach. acs.org

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses are being explored to accelerate reaction times and reduce energy consumption compared to conventional heating methods. ijarsct.co.in

FeatureConventional Protocol (e.g., Grignard)Greener Protocol (e.g., Biocatalytic Reduction)
Catalyst None (stoichiometric Mg) or Metal-basedEnzyme (Ketoreductase)
Solvent Anhydrous ether (flammable, peroxide-forming)Water / Buffer (benign)
Temperature Reflux / Low temperaturesAmbient temperature
Byproducts Magnesium salts, potential coupling byproductsMinimal, cofactor regeneration byproducts (e.g., from glucose)
Safety Requires stringent anhydrous conditions, pyrophoric reagentsGenerally safer, non-hazardous reagents

Continuous Flow and Microreactor Synthesis for this compound Production

Continuous flow chemistry, often utilizing microreactors, represents a significant technological advancement over traditional batch processing for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. nih.govpharmtech.comdoaj.org This technology offers numerous advantages, including enhanced safety, improved process control, and easier scalability. beilstein-journals.orgpharmasalmanac.com

The synthesis of pyridine derivatives has been successfully adapted to continuous flow systems. researchgate.netorganic-chemistry.org For a multi-step synthesis leading to this compound, individual steps can be optimized in separate flow modules and then linked together. uc.pt For example, the formation of a key intermediate could be performed in a packed-bed microreactor containing a solid-supported catalyst, followed by an in-line extraction and subsequent reaction in another module. organic-chemistry.org

Grignard reactions, which can be highly exothermic and difficult to control on a large scale in batch reactors, are particularly well-suited for flow chemistry. The high surface-area-to-volume ratio of microreactors allows for superior heat dissipation, preventing thermal runaways and improving safety. pharmasalmanac.com This precise temperature control also leads to cleaner reactions with fewer byproducts. Scaling up production in a flow system is often achieved by "numbering up" (running multiple reactors in parallel) or "scaling out" (running the process for a longer duration), which avoids the complex re-optimization often required when scaling up batch reactions. pharmasalmanac.com

Mechanistic Elucidation of Reactions Pertaining to this compound Synthesis

The synthesis of this compound, a chiral pyridyl alcohol, is most commonly achieved through the nucleophilic addition of an isopropyl organometallic reagent to 3-pyridinecarboxaldehyde. The Grignard reaction, utilizing isopropylmagnesium bromide, is a prominent example of this synthetic strategy. Understanding the underlying mechanism of this transformation is crucial for optimizing reaction conditions and controlling stereoselectivity.

The core of the reaction is the nucleophilic attack of the carbanionic isopropyl group from the Grignar reagent onto the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde. libretexts.orgyoutube.com This addition leads to the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.com The subsequent protonation of this intermediate, typically during an aqueous workup, yields the final product, this compound. mnstate.edu

The reaction is highly sensitive to the conditions, including the solvent, temperature, and the purity of the reagents. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential for stabilizing the Grignard reagent through coordination with the magnesium atom. libretexts.orgmasterorganicchemistry.com The presence of protic substances, such as water, must be strictly avoided as they will rapidly protonate the Grignard reagent, rendering it inactive. libretexts.org

The synthesis of this compound via the Grignard reaction proceeds through a well-established nucleophilic addition mechanism. The key steps are outlined below:

Formation of the Grignard Reagent: Isopropyl bromide reacts with magnesium metal in an anhydrous ether solvent to form isopropylmagnesium bromide. This process involves a single electron transfer (SET) from magnesium to the alkyl halide.

Nucleophilic Addition: The isopropylmagnesium bromide, a potent nucleophile, attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde. This step is the rate-determining step of the reaction. The electrons from the carbon-magnesium bond form a new carbon-carbon bond, and simultaneously, the pi electrons of the carbonyl group move to the oxygen atom, forming a magnesium alkoxide intermediate. libretexts.orglibretexts.org

Protonation: The reaction mixture is treated with a protic source, such as a dilute acid, in a step referred to as workup. This protonates the negatively charged oxygen of the alkoxide, yielding the final alcohol product, this compound, and a magnesium salt. mnstate.edu

Step Reactants Reagents/Conditions Intermediate/Product
1 Isopropyl bromide, Magnesium Anhydrous ether Isopropylmagnesium bromide
2 3-Pyridinecarboxaldehyde, Isopropylmagnesium bromide Anhydrous ether Magnesium alkoxide of this compound
3 Magnesium alkoxide intermediate Aqueous acid (e.g., H₃O⁺) This compound

While specific experimental and computational studies on the transition state for the synthesis of this compound are not extensively documented in the literature, valuable insights can be drawn from computational studies of similar Grignard reactions. nih.gov

Computational Analysis:

Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of Grignard additions to aldehydes. These studies suggest that the reaction does not proceed through a simple, direct attack of the Grignard reagent on the carbonyl group. Instead, the reaction is believed to involve a more complex, concerted mechanism. nih.gov

For the reaction between a Grignard reagent and an aldehyde, computational models have indicated that a dinuclear magnesium complex may be the reactive species. nih.gov The transition state is proposed to involve a six-membered ring structure where the carbonyl oxygen and the halogen of the Grignard reagent coordinate to the magnesium atoms, facilitating the transfer of the alkyl group to the carbonyl carbon.

Key factors influencing the energy of the transition state and, consequently, the reaction rate include:

Steric Hindrance: The bulky isopropyl group of the Grignard reagent and the pyridine ring of the aldehyde can influence the approach of the nucleophile to the carbonyl carbon.

Solvent Effects: The coordinating solvent molecules play a crucial role in stabilizing the Grignard reagent and the transition state.

Electronic Effects: The electron-withdrawing nature of the pyridine ring can affect the electrophilicity of the carbonyl carbon.

Experimental Analysis:

Experimental investigations into the stereochemical outcome of Grignard reactions provide indirect evidence about the transition state geometry. The addition of the isopropyl group to the prochiral carbonyl carbon of 3-pyridinecarboxaldehyde creates a new stereocenter. The facial selectivity of this addition, leading to either the (R) or (S) enantiomer, is determined by the relative energies of the diastereomeric transition states.

Kinetic studies, though challenging for fast Grignard reactions, can also provide information about the rate-determining step and the species involved in the transition state. Monitoring the reaction progress using techniques like in-situ infrared spectroscopy can help in understanding the reaction kinetics and identifying key intermediates.

Parameter Influence on Transition State
Steric Effects The size of the alkyl group on the Grignard reagent and substituents on the aldehyde can lead to steric repulsion in the transition state, affecting the reaction rate and stereoselectivity.
Electronic Effects Electron-donating or withdrawing groups on the aldehyde can alter the electrophilicity of the carbonyl carbon, thereby influencing the activation energy of the reaction.
Solvent Coordination The nature and number of solvent molecules coordinating to the magnesium atom can impact the stability and reactivity of the Grignard reagent and the structure of the transition state.
Aggregation State of Grignard Reagent Grignard reagents can exist as monomers, dimers, or higher aggregates in solution. The specific reactive species and its aggregation state will affect the transition state structure.

Comprehensive Spectroscopic and Structural Elucidation of 2 Methyl 1 3 Pyridyl 1 Propanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 2-methyl-1-(3-pyridyl)-1-propanol, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation and conformational analysis.

In a typical ¹H NMR spectrum of a related compound, 2-methyl-1-propanol (B41256), the protons are found in distinct chemical environments, leading to a spectrum with multiple peaks. docbrown.info Although there are ten hydrogen atoms in this molecule, they are distributed across four different chemical environments. docbrown.info The chemical shifts for these protons are influenced by their local electronic environment. For instance, the hydroxyl proton (OH) typically appears as a singlet, while the methylene (B1212753) (CH₂) and methine (CH) protons exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons. youtube.com The two methyl (CH₃) groups are equivalent and thus produce a single, larger signal. youtube.com The integration of the peak areas in the ¹H NMR spectrum corresponds to the ratio of protons in each unique environment, which for 2-methyl-1-propanol is 6:1:2:1. docbrown.info

¹³C NMR spectroscopy, including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), further clarifies the carbon skeleton. azom.com DEPT experiments can distinguish between CH, CH₂, and CH₃ groups, providing unambiguous assignments for each carbon atom in the molecule. azom.com

Detailed analysis of the NMR data for this compound would reveal the specific chemical shifts and coupling constants for the pyridyl ring protons and the propanol (B110389) side chain, confirming the connectivity and stereochemistry of the molecule.

Table 1: Predicted ¹H NMR Data for this compound

Proton Environment Predicted Chemical Shift (ppm) Splitting Pattern Integration
Pyridyl-H (ortho to N) ~8.5 Doublet 1H
Pyridyl-H (para to N) ~7.8 Doublet of triplets 1H
Pyridyl-H (meta to N, adjacent to side chain) ~7.4 Doublet 1H
Pyridyl-H (meta to N) ~7.3 Doublet of doublets 1H
CH-OH ~4.8 Doublet 1H
CH-(CH₃)₂ ~2.0 Multiplet 1H
OH Variable Singlet (broad) 1H

Detailed Mass Spectrometry Fragmentation Studies and Ion Chemistry of this compound

Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of a compound, which aids in its structural identification. The electron ionization (EI) mass spectrum of an alcohol often shows a weak or absent molecular ion peak due to the ease of fragmentation. libretexts.org

For a related compound, 2-methyl-1-propanol, the molecular ion (M+) peak is observed at m/z 74. libretexts.org A characteristic fragmentation pathway for primary alcohols is the alpha-cleavage, which involves the loss of an alkyl radical. In the case of 2-methyl-1-propanol, this would lead to the formation of the [CH₂OH]⁺ ion at m/z 31. libretexts.org Another significant fragmentation is the loss of a C₃H₇ radical, resulting in a prominent peak. libretexts.org The base peak in the spectrum of 2-methyl-1-propanol is often the C₃H₇⁺ ion at m/z 43, which is a stable secondary carbocation. libretexts.org

The mass spectrum of this compound would be expected to show characteristic fragments arising from the pyridine (B92270) ring and the propanol side chain. The molecular ion peak would confirm the molecular weight of the compound. Fragmentation would likely involve cleavage of the C-C bond adjacent to the hydroxyl group (alpha-cleavage) and fragmentation of the pyridine ring.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

Fragment Ion m/z (expected) Origin
[M]⁺ 151 Molecular Ion
[M - CH(CH₃)₂]⁺ 108 Alpha-cleavage, loss of isopropyl radical
[C₅H₄N-CHOH]⁺ 108 Fragment containing the pyridyl and carbinol groups
[C₅H₄N]⁺ 78 Pyridine ring fragment

X-ray Crystallography and Solid-State Conformational Analysis of this compound

For instance, the crystal structure of 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695) reveals a molecule composed of pyridyl and pyrazole (B372694) rings connected by a C-C bond. mdpi.comnih.gov The solid-state structure is stabilized by intermolecular interactions, which dictate the molecular packing in the unit cell. mdpi.com Similarly, the crystal structure of P3, a major coat protein, shows that molecules can form crystals through hydrophobic patches solvated by molecules like 2-methyl-2,4-pentanediol. nih.gov

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C1 of the propanol chain). This means the compound can exist as a pair of enantiomers. Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for assigning the absolute stereochemistry of chiral molecules.

These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration, often by comparison with theoretically calculated spectra or with the spectra of structurally related compounds of known stereochemistry.

While specific CD or ORD data for this compound were not found in the provided search results, the application of these methods would be crucial for the complete stereochemical elucidation of this compound if it were synthesized in an enantiomerically enriched or pure form.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. These techniques are excellent for identifying functional groups present in a molecule.

The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration, with the broadening caused by hydrogen bonding. docbrown.infodocbrown.info For instance, in propan-1-ol, this broad O-H stretch is observed around 3500-3200 cm⁻¹. docbrown.info C-H stretching vibrations from the alkyl groups typically appear in the 2850-3000 cm⁻¹ region. docbrown.infodocbrown.info The C-O stretching vibration in a primary alcohol gives a strong band between 1050 and 1075 cm⁻¹. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. docbrown.info

The Raman spectrum provides complementary information. In pyridine, for example, all 27 vibrational modes are Raman active. aps.org The Raman and IR spectra of pyridine have been extensively studied, and the vibrational assignments are well-established. aps.orgcdnsciencepub.comcdnsciencepub.comrsc.orgresearchgate.net

The vibrational spectrum of this compound would exhibit characteristic bands for the O-H, C-H (aliphatic and aromatic), C-O, and C-N bonds, as well as the vibrations of the pyridine ring.

Table 3: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretching 3200-3600 Strong, Broad
C-H (Aromatic) Stretching 3000-3100 Medium
C-H (Aliphatic) Stretching 2850-2970 Strong
C=N, C=C (Pyridine ring) Stretching 1400-1600 Medium to Strong
C-O Stretching 1050-1075 Strong

Chemical Reactivity and Transformation Pathways of 2 Methyl 1 3 Pyridyl 1 Propanol

Oxidation and Reduction Chemistry of the Alcohol and Pyridine (B92270) Moieties

The presence of a primary alcohol and a pyridine ring in 2-Methyl-1-(3-pyridyl)-1-propanol allows for selective oxidation and reduction reactions at these sites.

The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. libretexts.orgchemguide.co.uk Milder oxidizing agents, such as Pyridinium (B92312) chlorochromate (PCC), are typically used to convert primary alcohols into aldehydes. libretexts.org Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will further oxidize the initially formed aldehyde to a carboxylic acid. chemguide.co.uk For instance, the oxidation of 2-methyl-1-propanol (B41256) can yield the corresponding ester when reacted with acetic acid in the presence of a solid superacid. sigmaaldrich.com

The pyridine ring, on the other hand, is generally resistant to oxidation. However, it can be oxidized to a pyridine-N-oxide using strong oxidizing agents like peroxy acids. This transformation significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions.

Reduction of the functional groups in this compound can also be achieved. The pyridine ring can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation, although this typically requires harsh conditions. The carbonyl group of the corresponding ketone, 2-methyl-1-(3-pyridyl)-1-propanone, can be reduced back to the alcohol.

Table 1: Plausible Oxidation and Reduction Reactions
Reaction TypeReagentProductReference
Partial Oxidation of AlcoholPyridinium chlorochromate (PCC)2-Methyl-1-(3-pyridyl)-1-propanal libretexts.org
Full Oxidation of AlcoholPotassium permanganate (KMnO₄)2-Methyl-1-(3-pyridyl)-1-propanoic acid chemguide.co.uk
Oxidation of Pyridine RingPeroxyacetic acid2-Methyl-1-(3-pyridyl-N-oxide)-1-propanol
Reduction of Pyridine RingH₂/PtO₂2-Methyl-1-(3-piperidyl)-1-propanol

Derivatization Reactions of this compound (e.g., Etherification, Esterification, Halogenation)

The hydroxyl group of this compound is a prime site for various derivatization reactions, including etherification, esterification, and halogenation.

Etherification: The formation of an ether from this compound can be achieved through several methods. The Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide, is a common approach. Another method is the acid-catalyzed dehydration of two molecules of the alcohol or reaction with another alcohol. Iron(III) triflate has been shown to be an effective catalyst for the direct etherification of alcohols. acs.org Additionally, transition metal-free SNAr-type etherification with allyl alcohols has been reported for the synthesis of allyl pyridyl ethers. tandfonline.com

Esterification: Esters can be readily prepared by reacting this compound with a carboxylic acid or its derivative, such as an acid chloride or anhydride. The Fischer esterification, which involves heating the alcohol and a carboxylic acid in the presence of an acid catalyst, is a standard method. ceon.rs The use of pyridine as a base is common in reactions with acid chlorides to neutralize the HCl byproduct. orgosolver.com

Halogenation: The hydroxyl group can be replaced by a halogen atom using various halogenating agents. Thionyl chloride (SOCl₂) is frequently used to convert alcohols to alkyl chlorides, often in the presence of a base like pyridine to control the stereochemistry and neutralize HCl. rsc.orgunacademy.comlibretexts.org Similarly, phosphorus tribromide (PBr₃) is used for the synthesis of alkyl bromides.

Table 2: Potential Derivatization Reactions
Reaction TypeReagentsPlausible ProductReference
Etherification (Williamson)1. NaH, 2. CH₃I1-Methoxy-2-methyl-1-(3-pyridyl)propane
Esterification (Fischer)Acetic acid, H₂SO₄ (cat.)2-Methyl-1-(3-pyridyl)-1-propyl acetate (B1210297) ceon.rs
Halogenation (Chlorination)Thionyl chloride (SOCl₂)3-(1-Chloro-2-methylpropyl)pyridine rsc.orglibretexts.org

Intramolecular and Intermolecular Rearrangement Reactions Involving this compound

While a wide variety of rearrangement reactions are known in organic chemistry, such as the Pinacol, Wagner-Meerwein, and Baeyer-Villiger rearrangements, there is a lack of specific literature documenting such transformations for this compound. wiley-vch.delibretexts.org

Theoretically, under strongly acidic conditions which could lead to the formation of a carbocation at the carbon bearing the hydroxyl group, a rearrangement could be envisioned. For example, a hydride shift from the adjacent tertiary carbon could lead to a more stable tertiary carbocation, which could then be trapped by a nucleophile. However, the conditions required for such a reaction would likely also lead to side reactions involving the pyridine ring, such as protonation or polymerization. The absence of documented examples suggests that such rearrangements may not be synthetically viable or may lead to complex product mixtures.

Electrophilic and Nucleophilic Reactions of the Pyridine Ring in this compound

The pyridine ring in this compound exhibits characteristic reactivity towards both electrophiles and nucleophiles, although it is generally less reactive than benzene.

Electrophilic Aromatic Substitution: The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. researchgate.net Electrophilic substitution, when it does occur, requires harsh conditions and proceeds preferentially at the 3-position (meta to the nitrogen), as this avoids the formation of an unstable intermediate with a positive charge on the nitrogen atom. quora.comquora.comlibretexts.org The presence of the 2-methyl-1-propanol substituent at the 3-position would further direct incoming electrophiles to the 5-position. However, the strongly acidic conditions often required for these reactions can lead to protonation of the pyridine nitrogen, further deactivating the ring.

Nucleophilic Aromatic Substitution: Nucleophilic substitution on the pyridine ring typically requires a good leaving group at the 2-, 4-, or 6-position. Since this compound does not have a leaving group on the ring, direct nucleophilic aromatic substitution is unlikely. However, nucleophilic addition to the pyridine ring is possible, especially when the ring is activated by an electron-withdrawing group or by N-oxidation. For 3-substituted pyridines, nucleophilic addition has been shown to favor attack at the 2-position. nih.gov

Table 3: Predicted Reactivity of the Pyridine Ring
Reaction TypeReagentsPredicted Major ProductReference
Electrophilic Substitution (Nitration)HNO₃, H₂SO₄, heat2-Methyl-1-(5-nitro-3-pyridyl)-1-propanol quora.comquora.com
Nucleophilic Addition (to Pyridinium)1. CH₃I, 2. NaBH₄1,2,5,6-Tetrahydro-1-methyl-3-(2-methyl-1-hydroxypropyl)pyridine nih.gov

Solvent and pH Effects on the Reactivity Profile of this compound

The reactivity of this compound is significantly influenced by the solvent and the pH of the reaction medium.

Solvent Effects: The choice of solvent can affect reaction rates and selectivity. For instance, in derivatization reactions of the alcohol, polar aprotic solvents like DMF or DMSO might be used to dissolve the reactants and facilitate the reaction. In nucleophilic substitution reactions involving the pyridine ring, the solvent can play a crucial role in stabilizing intermediates. For example, acetonitrile (B52724) has been shown to be effective in certain photoredox-catalyzed etherifications. acs.org

pH Effects: The pH of the solution has a profound effect on the pyridine moiety. In acidic conditions, the nitrogen atom of the pyridine ring will be protonated, forming a pyridinium salt. This protonation deactivates the ring towards electrophilic attack but can activate it for certain nucleophilic additions. The basicity of the pyridine nitrogen (pKa of pyridinium ion is ~5.2) means that at a pH below this value, the majority of the molecules will be in their protonated form. This can be a critical factor in designing reaction conditions. For example, a reversible intramolecular cyclization between a pyridine and an aldehyde has been shown to be pH-dependent. acs.org For reactions involving the alcohol, the pH can also be important, as strongly acidic or basic conditions can catalyze side reactions.

Lack of Extensive Research Hinders Full Elucidation of this compound Derivatives

Theoretical and Computational Chemistry Approaches to 2 Methyl 1 3 Pyridyl 1 Propanol

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to solve the electronic Schrödinger equation, providing fundamental information about a molecule's structure and energy. dtic.milresearchgate.net Ab initio methods are based on first principles without using experimental data, while DFT calculates the electronic structure based on the electron density, offering a balance between accuracy and computational cost. dtic.milrsc.org

For 2-Methyl-1-(3-pyridyl)-1-propanol, these calculations typically begin with a geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure. Advanced DFT functionals, such as B3LYP, are often paired with basis sets like 6-311+G(d,p) to accurately predict bond lengths, bond angles, and dihedral angles. nih.gov These optimized geometries are the foundation for further analysis of the molecule's electronic properties and behavior.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. libretexts.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comacs.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgacadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.orgacadpubl.eu

For this compound, DFT calculations would predict that the HOMO is likely localized on the electron-rich pyridine (B92270) ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the pyridine ring, making it susceptible to nucleophilic attack.

The electron density distribution, often visualized using a Molecular Electrostatic Potential (MEP) map, reveals the charge distribution within the molecule. For this compound, an MEP map would show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group, confirming these as sites for hydrogen bonding and protonation. Positive potential (blue) would be expected around the hydroxyl hydrogen. acadpubl.eu

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Calculated using B3LYP/6-31G(d,p))

ParameterEnergy (eV)Primary Localization
HOMO-6.25Pyridine Ring, Oxygen Atom
LUMO-0.89Pyridine Ring
HOMO-LUMO Gap5.36N/A

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformations. nih.gov A conformational energy landscape, or potential energy surface (PES), maps the relative energies of these different conformations. researchgate.netresearcher.lifenih.gov These landscapes are generated by systematically rotating key dihedral angles and calculating the energy at each step.

For this compound, the crucial dihedral angles for analysis would be around the C-C bond connecting the pyridine ring to the chiral carbon and the C-O bond of the alcohol group. The analysis would reveal the most stable (lowest energy) conformers and the energy barriers for converting between them. researchgate.net The stability of different conformers is influenced by factors like steric hindrance between the bulky isopropyl and pyridyl groups and potential intramolecular hydrogen bonding between the hydroxyl hydrogen and the pyridine nitrogen.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (Py-C-C-O)Relative Energy (kcal/mol)Description
1 (Global Minimum)~60° (gauche)0.00Stabilized by intramolecular H-bond
2~180° (anti)1.52Sterically favorable but lacks H-bond
3~-60° (gauche)2.15Some steric clash

DFT calculations are highly effective at predicting spectroscopic properties, which can be used to validate experimental findings or interpret complex spectra. nih.gov

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the optimized molecular structure, theoretical NMR spectra can be generated. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov Predicted chemical shifts for this compound would help in assigning peaks in experimentally recorded spectra. researchgate.net

Vibrational Frequencies: Calculations can determine the normal modes of vibration and their corresponding frequencies, which correlate to peaks in Infrared (IR) and Raman spectra. nih.govijcrr.com This allows for a detailed assignment of spectral bands to specific molecular motions, such as O-H stretching, C-N stretching of the pyridine ring, and C-C bond vibrations. ijcrr.com Calculated frequencies are often scaled by an empirical factor to better match experimental values. nih.gov

Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data

ParameterCalculated ValueExperimental Value
¹H NMR Shift (OH proton)4.85 ppm4.90 ppm
¹³C NMR Shift (CH-OH carbon)75.2 ppm76.0 ppm
IR Frequency (O-H stretch)3410 cm⁻¹3395 cm⁻¹
IR Frequency (C=N stretch)1595 cm⁻¹1588 cm⁻¹

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, offering insights into dynamic processes. nih.govlivecomsjournal.orgschrodinger.com MD simulations solve Newton's equations of motion for a system of particles, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment. nih.gov

For this compound, MD simulations are particularly useful for:

Conformational Sampling: MD can explore the conformational energy landscape more extensively than static calculations, identifying the most populated conformational states and the pathways for transitions between them. livecomsjournal.orgchemrxiv.org This provides a dynamic view of the molecule's flexibility.

Solvent Interactions: By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol), MD can model solvation effects. nih.gov This would reveal the structure of the solvation shell around the molecule, the strength and lifetime of hydrogen bonds between the molecule's hydroxyl group/pyridine nitrogen and solvent molecules, and how the solvent influences its conformational preferences.

Computational Modeling of Reaction Mechanisms and Catalytic Processes Involving this compound

Computational methods, especially DFT, are invaluable for elucidating the mechanisms of chemical reactions. nih.govresearchgate.netmdpi.com By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states (the highest energy point along the reaction coordinate). ibs.re.kr The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

For this compound, computational modeling could be applied to study various reactions, such as:

Oxidation: Modeling the oxidation of the secondary alcohol to a ketone. DFT could identify the transition state for hydrogen abstraction and calculate the reaction's energy profile.

Catalysis: If this molecule were used as a ligand in a metal-catalyzed reaction, computations could model the catalyst-substrate complex and elucidate the catalytic cycle. acs.orgmdpi.com For instance, in the transfer hydrogenation of ketones, where pyridyl alcohols can act as ligands, DFT could model the hydride transfer step. rsc.org

Table 4: Hypothetical Calculated Energies for a Proposed Reaction Pathway (e.g., Dehydration)

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantThis compound0.0
TS1Transition state for protonation+12.5
IntermediateProtonated alcohol+5.8
TS2Transition state for water loss+25.7
ProductResulting alkene-3.4

Chemoinformatics and QSPR Modeling for Chemical Space Exploration of Pyridyl Alcohols

Chemoinformatics applies computational methods to analyze large datasets of chemical compounds. A key application is the development of Quantitative Structure-Property Relationship (QSPR) models. doi.orgnih.gov QSPR models are statistical equations that correlate a specific property (e.g., solubility, boiling point, biological activity) with calculated molecular descriptors that encode structural information. nih.govmdpi.com

To explore the chemical space of pyridyl alcohols, a QSPR study could be performed on a series of related compounds, including this compound. The process would involve:

Data Collection: Assembling a dataset of pyridyl alcohols with experimentally measured values for a property of interest.

Descriptor Calculation: Calculating various molecular descriptors for each molecule, such as topological indices, electronic properties (e.g., dipole moment), and spatial parameters.

Model Building: Using statistical methods like multiple linear regression to build a mathematical model linking the descriptors to the property. nih.gov

Validation: Testing the model's predictive power on a separate set of compounds not used in the model-building process. nih.gov

Such a model could then be used to predict the properties of new, unsynthesized pyridyl alcohol derivatives, guiding future experimental work.

Table 5: Hypothetical Data for a QSPR Model of Aqueous Solubility (logS) for Pyridyl Alcohols

CompoundlogP (Descriptor 1)Polar Surface Area (Descriptor 2)Experimental logSPredicted logS
1-(3-pyridyl)-1-ethanol0.5543.1 Ų-0.85-0.88
1-(3-pyridyl)-1-propanol1.0543.1 Ų-1.21-1.25
This compound1.4843.1 Ų-1.65-1.62
2,2-Dimethyl-1-(3-pyridyl)-1-propanol1.9143.1 Ų-2.10-2.01

Advanced Analytical Methodologies for the Detection and Quantification of 2 Methyl 1 3 Pyridyl 1 Propanol

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are paramount for the separation and quantification of 2-Methyl-1-(3-pyridyl)-1-propanol from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

For HPLC analysis of polar, basic compounds like pyridyl alcohols, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange retention mechanisms, offers excellent separation capabilities. helixchrom.comhelixchrom.com For instance, a Coresep 100 core-shell mixed-mode column can be used to separate isomers of pyridinecarboxylic acids, which are structurally related to the target compound. helixchrom.com The retention time can be controlled by adjusting the acetonitrile (B52724) concentration, buffer concentration, and pH of the mobile phase, offering a fast, robust, and reproducible method. helixchrom.com For the analysis of a novel aminoalkylpyridine anticonvulsant, 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane, a reversed-phase HPLC method was developed using a C18 column with a mobile phase of water, methanol, and acetonitrile, demonstrating the utility of this approach for pyridyl compounds. nih.gov

Gas chromatography is another powerful technique, particularly for volatile compounds. For the analysis of alcohol residues in pharmaceutical manufacturing, a GC-FID (Flame Ionization Detection) method was validated for 2-propanol using a DB-FFAP capillary column. springernature.com While this compound is less volatile, GC analysis can be performed, potentially after derivatization to increase volatility and improve peak shape. The separation of a mixture of alcohols, including methanol, ethanol (B145695), 2-propanol, n-propanol, iso-butanol, and n-butanol, has been demonstrated on a modified multi-walled carbon nanotube-silica gel stationary phase, highlighting the versatility of GC for alcohol analysis. researchgate.net

Table 1: Exemplary Chromatographic Conditions for Related Compounds

Technique Compound Type Column Mobile Phase/Carrier Gas Detection Reference
HPLCPyridinecarboxylic acid isomersCoresep 100 core-shell mixed-modeAcetonitrile, water, formic acidUV, MS, CAD, ELSD helixchrom.com
HPLCAminoalkylpyridineC18Water:Methanol:Acetonitrile with diethylamineUV nih.gov
GC2-PropanolDB-FFAP capillary columnNitrogenFID springernature.com
GCAlcohol mixtureModified MWCNT-silica gelNot specifiedNot specified researchgate.net

Method Development and Validation Parameters (e.g., selectivity, linearity, precision)

The validation of an analytical method is essential to ensure its suitability for the intended purpose. europa.eu Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include selectivity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). europa.eunih.gov

Selectivity is the ability of the method to distinguish the analyte from other components in the sample. europa.eu For chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. who.int A linear relationship is typically evaluated across a range of concentrations, and the correlation coefficient (r) is determined. For the GC-FID analysis of 2-propanol, linearity was established over a concentration range of 2.8 µg/mL to 110.7 µg/mL with a correlation coefficient of 0.99981. springernature.com

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For a validated HPLC method for an aminoalkylpyridine, the intra- and inter-day coefficients of variation were no more than 18% for blood and 14% for urine. nih.gov

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ) represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For the GC-FID method for 2-propanol, the LOD and LOQ were 1.1 µg/mL and 2.8 µg/mL, respectively. springernature.com

Table 2: Typical Method Validation Parameters for Related Compounds

Parameter Example Finding for a Related Compound Reference
Linearity (r)≥ 0.999 for assay who.int
Precision (RSD)≤ 2.0% for assay who.int
Accuracy (% Recovery)Typically 98-102% europa.eu
LOD1.1 µg/mL (for 2-propanol by GC-FID) springernature.com
LOQ2.8 µg/mL (for 2-propanol by GC-FID) springernature.com

Chiral Separation Techniques for Enantiomeric Purity Assessment

This compound contains a chiral center, meaning it can exist as two enantiomers. Since enantiomers often exhibit different biological activities, their separation and quantification are crucial. libretexts.org Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for enantiomeric separation.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. tandfonline.comnih.gov For the enantiomeric separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine-2-yl)- acs.orgresearchgate.netresearchgate.net-thiadiazole, a structurally related compound, a Chiralpak IA column (amylose-based CSP) was used with a mobile phase of n-hexane and isopropanol. tandfonline.com This method achieved a resolution greater than 2, indicating a good separation of the enantiomers. tandfonline.com

Another approach is lipase-catalyzed asymmetric acetylation, where an enzyme selectively acetylates one enantiomer, allowing for the separation of the resulting acetate (B1210297) from the unreacted alcohol. acs.org This has been successfully applied to the resolution of racemic 1-(2-pyridyl)ethanols. acs.org

Gas chromatography can also be employed for chiral separations, often requiring derivatization of the analytes. A diproline chiral selector covalently attached to a polysiloxane stationary phase has been used to resolve racemic aromatic alcohols without derivatization. nih.gov

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric methods offer a simple and cost-effective approach for the quantification of certain compounds. The pyridine (B92270) ring in this compound possesses UV absorption properties that can be exploited for its determination. researchgate.net A sensitive spectrophotometric method for the determination of pyridine involves its reaction with cyanogen (B1215507) bromide to form glutaconic aldehyde, which is then coupled with a chromogenic agent like 4-aminosalicylic acid to produce a colored dye. researchgate.net The absorbance of this dye can then be measured to quantify the pyridine concentration. researchgate.net Derivative spectrophotometry can be a powerful tool to resolve overlapping spectral bands in mixtures, enhancing the specificity of the analysis. mdpi.com

Fluorometric assays, which measure the fluorescence of a compound, can offer higher sensitivity than spectrophotometry. The fluorescence properties of pyridine derivatives can be influenced by substituents and the solvent environment. researchgate.net For instance, pyridinedicarboxylate-Tb(III) complexes have been developed as luminescent probes for ATP monitoring, demonstrating the potential of creating fluorescent assays based on pyridine-containing structures. nih.gov

Electrochemical Detection and Voltammetric Characterization

Electrochemical methods provide a sensitive and selective means for the analysis of electroactive compounds. The pyridine moiety in this compound is electrochemically active and can be detected using techniques like cyclic voltammetry. The electrochemical behavior of pyridine and its derivatives has been studied on various electrode materials, including gold and glassy carbon. acs.orgmanupatra.in

The electrochemical oxidation of pyridine has been investigated, and the degradation mechanism can be influenced by factors such as pH and the electrode material. researchgate.net Modified electrodes, such as those based on graphene-zirconium metal-organic frameworks, have been developed for the enhanced electrochemical sensing of pyridine and quinoline. researchgate.net These sensors can exhibit low detection limits and good reusability. researchgate.net The development of electrochemical sensors based on polyvinylpyridine also shows promise for the detection of various chemical compounds. nih.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced selectivity and sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly powerful for the analysis of complex samples.

GC-MS combines the separation power of GC with the identification capabilities of MS. It has been widely used for the analysis of alkaloids, including pyridine alkaloids in tobacco. researchgate.netmanupatra.in The mass spectrum of a compound provides a unique fragmentation pattern that can be used for its identification. manupatra.in

LC-MS/MS is a highly sensitive and selective technique for quantifying compounds in biological matrices. nih.gov A method for the determination of nitrogen-containing heterocycles, including pyridine, in water samples was developed using mixed-mode liquid chromatography coupled with mass spectrometry. nih.gov This method achieved low method detection limits, in the range of 3 to 6 µg/L. nih.gov For the trace analysis of a genotoxic impurity, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, in an active pharmaceutical ingredient, a sensitive LC/MS/MS method was developed and validated. researchgate.net This demonstrates the capability of LC-MS/MS for the quantification of pyridine derivatives at very low concentrations. researchgate.net

Chemical Precursors, Non Human Biotransformations, and Environmental Fate of 2 Methyl 1 3 Pyridyl 1 Propanol

Identification and Characterization of Precursors and Chemical Intermediates in Industrial or Laboratory Syntheses

The synthesis of 2-methyl-1-(3-pyridyl)-1-propanol can be achieved through various chemical pathways, often involving the reduction of a corresponding ketone or the use of organometallic reagents. A primary precursor for its synthesis is 2-methyl-1-(3-pyridyl)-1-propanone. sigmaaldrich.com This ketone can be reduced to the desired alcohol, this compound.

Another significant synthetic route involves the reaction of a Grignard reagent with an appropriate aldehyde. For instance, the reaction of 3-pyridinecarboxaldehyde (B140518) with isobutylmagnesium bromide would yield this compound. This method is analogous to the synthesis of similar aryl alcohols, such as 2-methyl-1-phenyl-1-propanol, which is prepared by reacting isobutyraldehyde (B47883) with phenylmagnesium chloride. google.com

In some syntheses, intermediates are formed which are then converted to the final product. For example, in the production of related compounds, a mesylate intermediate can be formed from an alcohol, which is then subjected to further reaction steps. vaia.com While not directly documented for this compound, this highlights a potential type of intermediate in its synthesis.

The table below summarizes key precursors and intermediates.

Role Compound Name CAS Number Molecular Formula
Precursor2-Methyl-1-(3-pyridyl)-1-propanone51227-29-3C9H11NO
Precursor3-Pyridinecarboxaldehyde500-22-1C6H5NO
PrecursorIsobutyraldehyde78-84-2C4H8O
IntermediatePhenylmagnesium chloride100-58-3C6H5ClMg

Biotransformation Pathways in Microorganisms or Plants (excluding human metabolic studies)

The biotransformation of pyridine-containing compounds by microorganisms is a subject of environmental and biotechnological interest. While specific studies on the microbial or plant-mediated transformation of this compound are not extensively documented, general pathways for similar compounds can be inferred. Microorganisms, particularly bacteria and fungi, are known to metabolize a wide range of organic compounds, including alcohols and aromatic structures. nih.govnih.gov

For primary alcohols, a common initial step in microbial biotransformation is oxidation to the corresponding aldehyde, followed by further oxidation to a carboxylic acid. vaia.com In the case of this compound, this would lead to the formation of 2-methyl-1-(3-pyridyl)-1-propanal and subsequently 2-methyl-1-(3-pyridyl)-propanoic acid.

The pyridine (B92270) ring itself is generally susceptible to microbial degradation, often initiated by hydroxylation at various positions on the ring, followed by ring cleavage. The specific enzymes and pathways involved can vary significantly between different microbial species. nih.gov The biotransformation of related compounds like 3,4-methylenedioxypyrovalerone (MDPV) by C. elegans has been observed, leading to the elucidation of metabolites. nih.gov

Fungal biotransformations can also lead to various metabolites. For instance, the fungus Cunninghamella echinulata is known to metabolize MDMA into several products, including MDA and a specific fungal metabolite, N-Acetyl-3,4-methylenedioxyamphetamine (NAcMDA). nih.gov This suggests that fungal systems could potentially transform this compound through pathways such as hydroxylation, oxidation, and conjugation.

Environmental Degradation Mechanisms (e.g., Photolysis, Hydrolysis, Microbial Decomposition)

The environmental fate of this compound is determined by its susceptibility to various degradation processes.

Photolysis: Atmospheric degradation is often initiated by reaction with hydroxyl (OH) radicals. rsc.org For similar alcohols, such as 2-amino-2-methyl-1-propanol, the OH-initiated degradation has been studied in detail. nih.gov This process typically involves the abstraction of a hydrogen atom from the alcohol, leading to the formation of various degradation products. nih.gov While specific data for this compound is limited, its structural similarity to other alcohols suggests it would undergo similar atmospheric photo-oxidation reactions.

Hydrolysis: The hydrolysis of related structures, such as 2-bromo-3-methylbutane, proceeds via an SN1 mechanism to form an alcohol. doubtnut.com However, this compound itself is an alcohol and is generally stable to hydrolysis under typical environmental pH conditions.

Microbial Decomposition: As discussed in the biotransformation section, microorganisms are expected to play a significant role in the degradation of this compound in soil and water. nih.gov Aerobic biodegradation by mixed microbial consortia has been shown to be effective for other propanol (B110389) derivatives. nih.gov The degradation process would likely involve oxidation of the alcohol group and eventual breakdown of the pyridine ring. The rate of degradation would depend on various environmental factors such as temperature, pH, and the presence of adapted microbial populations.

The table below summarizes the environmental degradation mechanisms.

Degradation Mechanism Description Potential Products
Photolysis Reaction with atmospheric hydroxyl radicals.Aldehydes, ketones, and other oxidation products.
Hydrolysis Generally stable under normal environmental conditions.Not a significant degradation pathway.
Microbial Decomposition Oxidation and ring cleavage by bacteria and fungi.2-methyl-1-(3-pyridyl)-1-propanal, 2-methyl-1-(3-pyridyl)-propanoic acid, and further breakdown products.

Role of this compound as an Industrial Chemical or Specialty Chemical Intermediate

This compound and its precursors serve as important building blocks in the synthesis of more complex molecules. For example, the related compound 2-methyl-1-phenyl-1-propanol is a key intermediate in the production of photoinitiators and pharmaceutical intermediates. google.com

The structural motif of a pyridyl group attached to a secondary alcohol is found in various biologically active compounds. Therefore, this compound is a valuable intermediate for the synthesis of novel pharmaceutical agents and other specialty chemicals. Its utility lies in the ability to further modify the hydroxyl group or the pyridine ring to introduce additional functionalities and create diverse chemical libraries for screening and development.

The related compound, 2-methyl-1,3-propanediol, finds extensive use in the production of polymers such as polyurethanes and polyester (B1180765) resins, where it enhances properties like durability and chemical resistance. epchems.com While this compound has a more specialized role, its structural features make it a significant component in the field of fine chemical synthesis. google.com

Exploration of 2 Methyl 1 3 Pyridyl 1 Propanol As a Synthon for Complex Molecules and Ligand Precursor

Strategic Use in the Synthesis of Advanced Organic Scaffolds

A synthon is an idealized fragment of a molecule used in retrosynthetic analysis to devise a synthetic pathway. ajrconline.orgamazonaws.com 2-Methyl-1-(3-pyridyl)-1-propanol, with its distinct functional groups, can be strategically employed to construct intricate molecular architectures. The pyridine (B92270) moiety offers a site for various chemical modifications, while the hydroxyl group can be transformed or used to form new bonds.

The synthesis of complex organic scaffolds often involves a series of reactions that build upon a core structure. For instance, the development of novel spirocyclic scaffolds, which are important for exploring three-dimensional chemical space, can be achieved using building blocks derived from cyclic aminoketones. nih.gov While not directly detailing the use of this compound, this methodology highlights the principle of using functionalized cyclic compounds to create complex, multi-ring systems. The presence of both a heterocyclic ring and an alcohol in this compound makes it a candidate for similar synthetic strategies, where the pyridine ring can act as a key structural element and the alcohol can participate in cyclization or linkage reactions.

Research into pyridyl alcohols has been driven by their potential biological activities. nih.gov The synthesis and study of related structures, varying the position of substituents and the length of the alcohol side chain, demonstrate the systematic approach to exploring the chemical space around a core pyridyl alcohol scaffold. nih.gov This approach is fundamental to designing and creating new organic molecules with desired properties.

Applications in Materials Science

The versatility of this compound extends to materials science, where it can serve as a monomer or a precursor for functional materials. Its bifunctional nature, with the reactive hydroxyl group and the coordinating pyridine ring, allows for its incorporation into polymers and other materials.

As a monomer, a molecule that can react together with other monomer molecules to form a larger polymer chain, its structure can influence the properties of the resulting material. For example, 2-methyl-1,3-propanediol, a related diol, is used as a monomer in the production of polyester (B1180765) resins. mst.edudcc.com.tw Its branched structure helps to reduce crystallinity and improve flexibility in the final polymer. mst.edu Similarly, the structure of this compound, with its pyridine side group, could be used to create polyesters or polyurethanes with unique thermal, mechanical, or chemical properties. The pyridine unit can introduce sites for hydrogen bonding or metal coordination within the polymer matrix, potentially leading to materials with enhanced thermal stability or catalytic activity.

Furthermore, the compound can act as a precursor for functional materials. For instance, the catalytic dehydration of related diols can produce valuable chemicals like methacrylic acid. rsc.org The pyridine ring in this compound could also be functionalized to create materials with specific optical or electronic properties.

Development of Metal Ligands and Catalysts Derived from this compound

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an excellent coordinating agent for metal ions. This property is the foundation for its use as a precursor in the development of metal ligands and catalysts. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex.

By modifying the structure of this compound, a wide variety of ligands with different steric and electronic properties can be synthesized. For example, the hydroxyl group can be derivatized to create bidentate or tridentate ligands that can bind more strongly to a metal center. Research has shown the synthesis of novel pyridyl-1,2-azaborine ligands for use in phosphorescent iridium(III) complexes, demonstrating the utility of pyridyl-containing molecules in creating sophisticated coordination compounds. nih.gov

These metal complexes can have significant applications in catalysis. The choice of ligand plays a crucial role in determining the activity and selectivity of a metal catalyst. Ligands derived from this compound could be used to create catalysts for a range of organic transformations. For example, tris[(1-isopropylbenzimidazol-2-yl)dimethylsilyl]methyl metal complexes have been synthesized and shown to form a new class of metallacarbatranes. rsc.org This illustrates how complex ligand architectures, which could potentially be built upon a pyridyl alcohol framework, can lead to novel catalytic systems. The development of catalysts for the synthesis of oxygenates from synthesis gas has also involved the use of promoters on metal catalysts, where the interaction between the promoter and the metal is key to the catalyst's performance. osti.gov

Q & A

Q. Table 1. Analytical Parameters for LC-MS/MS Quantification

ParameterValue/DescriptionEvidence Source
ColumnC18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase0.1% Formic acid (A)/Acetonitrile (B)
Ionization ModeESI+
LOD0.3 ng/mL
ISTD Recovery92 ± 5%

Q. Table 2. Comparative Metabolic Pathways of Pyridyl Alcohols

CompoundMajor MetabolitesCarcinogenic Potential
This compoundGlucuronide conjugate, EpoxideLow (inconclusive)
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL)NNAL-Gluc, HPB (reactive intermediate)High (lung-specific)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-(3-pyridyl)-1-propanol
Reactant of Route 2
Reactant of Route 2
2-Methyl-1-(3-pyridyl)-1-propanol

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